molecular formula C13H9Br B8297314 1-Bromo-9h-fluorene

1-Bromo-9h-fluorene

Cat. No. B8297314
M. Wt: 245.11 g/mol
InChI Key: VHHWAUKXFGPSRM-UHFFFAOYSA-N
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Patent
US07084231B2

Procedure details

1.2 litters of propylene carbonate and 160 g (0.96 mol) of fluorene were put into a 2 litter 3-neck round-bottom flask equipped with a stirrer, a thermometer and a reflux condenser under an argon atmosphere, and the resulting mixture was heated to 80° C. so as to make completely dissolved. 179.9 g (1.01 mol) of N-bromosuccinimide was added portionwise to the reaction mixture, and the resultant was stirred at 80° C. for 10 hours. The reaction mixture was cooled down to room temperature to precipitate white solid. The solid was filtered, thoroughly washed with methanol, dried and then recrystallized from ethanol, to obtain white crystal, which was filtered and then sufficiently dried in a vacuum oven at 40° C. to give 160 g (yield: 60%) of the desired product, and its melting point was 102° C.–103° C.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
179.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:14]N1C(=O)CCC1=O>C1(=O)OC(C)CO1>[Br:14][C:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Step Two
Name
Quantity
179.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resultant was stirred at 80° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
DISSOLUTION
Type
DISSOLUTION
Details
to make completely dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
to precipitate white solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
thoroughly washed with methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to obtain white crystal, which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
sufficiently dried in a vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC1=CC=CC=2C3=CC=CC=C3CC12
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.